molecular formula C18H24N4O B2807690 ((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2177365-50-1

((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2807690
CAS No.: 2177365-50-1
M. Wt: 312.417
InChI Key: XKEHOYMFFKNRLY-UHFFFAOYSA-N
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Description

The compound ((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone features a rigid adamantane core linked via a methanone group to a 3-substituted azetidine ring. Adamantane derivatives are widely explored in medicinal chemistry due to their lipophilic bulk, metabolic stability, and ability to enhance binding affinity through hydrophobic interactions .

Properties

IUPAC Name

1-adamantyl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-17(18-6-12-3-13(7-18)5-14(4-12)8-18)22-10-15(11-22)21-16-9-19-1-2-20-16/h1-2,9,12-15H,3-8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHOYMFFKNRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)NC5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a novel chemical entity with potential therapeutic applications. Its unique structure combines an adamantane moiety with a pyrazinylamino azetidine, suggesting interesting biological properties. This article reviews its biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C18_{18}H24_{24}N4_{4}O
  • Molecular Weight : 312.4 g/mol
  • CAS Number : 2177365-50-1
PropertyValue
Molecular FormulaC18_{18}H24_{24}N4_{4}O
Molecular Weight312.4 g/mol
CAS Number2177365-50-1

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The adamantane structure is known for its antiviral properties, particularly against influenza viruses by inhibiting the M2 ion channel. The azetidine and pyrazine components may enhance binding affinity to target proteins involved in cellular signaling pathways.

Anticancer Potential

Recent investigations into compounds containing pyrazine and azetidine derivatives have shown promising anticancer activity. These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation . The combination of these moieties in this compound could enhance its anticancer properties through synergistic effects.

Neuroprotective Effects

The adamantane scaffold is also associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds derived from adamantane have been shown to inhibit neuroinflammation and promote neuronal survival . This suggests that this compound may possess similar neuroprotective qualities.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antiviral Studies : A study focused on the antiviral activities of adamantane derivatives showed significant inhibition of viral replication in vitro.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that azetidine-containing compounds exhibit cytotoxic effects, leading to cell death through apoptosis.
  • Neuroprotection Research : Investigations into neuroprotective agents highlighted the potential of adamantane derivatives to reduce oxidative stress and inflammation in neuronal cells.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the adamantane-methanone-azetidine/heterocycle scaffold but differ in substituents, leading to variations in properties and activities:

Compound Name Key Substituent/Modification Molecular Weight Biological Activity/Findings Reference ID
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone Thiazol-2-yloxy group on azetidine Not reported Structural analog; thiazole may enhance π-π stacking or metal coordination
4-((5-((3r,5r,7r)-Adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine Oxadiazole-thioether chain Not reported IC50 = 36.6–38.8 μM against Aurora-A kinase; improved anticancer activity vs. parent scaffolds
Naphthoquinone-thiazole hybrid (Compound 3 in ) Naphthoquinone fused to thiazole Not reported Potent enzyme inhibition (specific targets not detailed); pKa modulation via acidic groups
[(4R)-4-amino-3,3-dimethylpiperidin-1-yl][adamantane]methanone (ZQH ligand) Piperidine-amino substituent 468.673 g/mol Target: Voltage-gated sodium channels (Nav1.6); bidirectional modulation via peptidomimetics
3-(4-acetylphenyl)-1-adamantyl-2,2-difluoro-3-hydroxypropan-1-one Difluoro-hydroxypropanone with acetylphenyl 362.417 g/mol Structural emphasis on fluorinated ketone; potential solubility/bioavailability trade-offs

Structure-Activity Relationship (SAR) Insights

  • Heterocycle Impact : Replacing pyrazine with thiazole () or oxadiazole () alters electronic properties and binding modes. Thiazole’s sulfur atom may facilitate metal coordination, whereas pyrazine’s nitrogen atoms favor polar interactions.
  • Substituent Flexibility: The ZQH ligand () shows that bulky groups (e.g., piperidine-amino) can modulate target selectivity, as seen in sodium channel interactions. This suggests that the azetidine-pyrazine scaffold’s compact size may favor central nervous system targets .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Functionalization of the adamantane core via nucleophilic substitution or coupling reactions. For example, adamantane derivatives are often synthesized using carbodiimide-mediated coupling (e.g., EDC) in solvents like DMF or dichloromethane, as demonstrated in adamantane-piperazine hybrids .
  • Step 2: Introduction of the azetidine-pyrazine moiety. Pyrazinylamine derivatives can be coupled to azetidine rings using Buchwald-Hartwig amination or copper-catalyzed reactions under inert atmospheres .
  • Purification: Silica gel column chromatography with solvent systems like ethyl acetate/methanol (10:1 v/v) is effective for isolating the final product .
  • Key Parameters: Reaction temperatures (60–100°C), catalyst loading (5–10 mol%), and reaction times (12–24 hours) require optimization to achieve yields >70% .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign adamantane protons (δ 1.6–2.1 ppm as broad singlets) and azetidine/pyrazine protons (δ 3.2–4.5 ppm for azetidine N–CH2; δ 8.3–9.0 ppm for pyrazine C–H) .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ expected for C19H25N5O: 348.2032) with <2 ppm error .
  • HPLC: Use reverse-phase C18 columns (acetonitrile/water gradient) to verify purity >95% .

Advanced: What strategies can resolve contradictions between computational docking predictions and experimental binding assays?

Methodological Answer:

  • Validation via Mutagenesis: If docking suggests binding to a specific enzyme pocket (e.g., PD-1/PD-L1), perform site-directed mutagenesis on key residues (e.g., Tyr56, Asp122) to test binding affinity changes .
  • Structural Dynamics: Use molecular dynamics simulations (≥100 ns) to assess conformational flexibility of the adamantane-azetidine scaffold, which may explain discrepancies in static docking models .
  • Biophysical Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants (KD) to reconcile computational vs. experimental ΔG values .

Advanced: How does the adamantane moiety influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: Adamantane’s rigid, hydrophobic structure increases logP (experimentally ~3.5), enhancing blood-brain barrier permeability but reducing aqueous solubility. Counterbalance with polar pyrazine/azetidine groups .
  • Metabolic Stability: Adamantane resists cytochrome P450 oxidation, prolonging half-life. Monitor metabolites via LC-MS/MS in hepatocyte assays to identify N-dealkylation or pyrazine ring oxidation .
  • Toxicity: Adamantane derivatives may accumulate in adipose tissue; assess tissue distribution in rodent models using radiolabeled analogs (e.g., 14C-tagged) .

Basic: What analytical techniques validate the compound’s stability under varying pH/temperature?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline conditions: Incubate in 0.1M HCl/NaOH (37°C, 24 hours) and analyze degradation products via LC-MS .
    • Thermal stress: Heat solid samples to 80°C for 48 hours; monitor decomposition by DSC/TGA .
  • UV-Vis Spectroscopy: Track absorbance changes (λmax ~260 nm for pyrazine) under accelerated stability conditions (40°C/75% RH) .

Advanced: What is the rationale for selecting pyrazin-2-ylamino azetidine in SAR studies?

Methodological Answer:

  • Bioisosteric Replacement: Pyrazine mimics pyridine in drug design but offers improved solubility via N-heteroatoms. Compare IC50 values against pyridine/piperidine analogs .

  • Conformational Restriction: Azetidine’s 4-membered ring reduces entropic penalties during target binding vs. larger rings (e.g., piperidine). Test activity in azetidine vs. pyrrolidine derivatives .

  • Key SAR Data:

    SubstituentEnzyme Inhibition (IC50, nM)Solubility (µg/mL)
    Pyrazin-2-ylamino12 ± 1.58.2
    Pyridin-2-ylamino45 ± 3.13.1
    Piperidin-1-yl210 ± 1518.5
    Data adapted from pyrazole-adamantane analogs .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling: Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Prioritize targets with >50% inhibition .
  • Crystallography: Co-crystallize the compound with top kinases (e.g., EGFR T790M mutant) to resolve binding modes. Use synchrotron sources (λ = 0.978 Å) for high-resolution structures (<2.0 Å) .
  • Cellular Pathway Analysis: Perform phosphoproteomics (LC-MS/MS) on treated cancer cells to identify downstream signaling perturbations (e.g., MAPK, PI3K-AKT) .

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